Carfilzomib, chemically known as (2R,4S)-2-Hydroxy Acetate, is a potent proteasome inhibitor primarily used in the treatment of relapsed or refractory multiple myeloma. Approved by the U.S. Food and Drug Administration in July 2012 under the brand name Kyprolis, Carfilzomib is a modified tetrapeptidyl epoxide and an analog of epoxomicin, designed to selectively inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins .
Carfilzomib is derived from epoxomicin, which was discovered to inhibit the proteasome by researchers at Yale University. It belongs to the class of organic compounds known as oligopeptides, specifically categorized under carboxylic acids and their derivatives . As a small molecule drug, it is classified as an antineoplastic agent and a proteasome inhibitor .
The synthesis of Carfilzomib involves several complex steps that typically include:
A notable synthetic route involves using diisopropylethylamine as a base in conjunction with pyridine and sulfur trioxide to facilitate the formation of critical intermediates . This method is characterized by mild reaction conditions and high yields, making it suitable for large-scale production.
Carfilzomib has a molecular formula of with a molar mass of approximately 719.91 g/mol . Its three-dimensional structure includes multiple functional groups that enhance its binding affinity to the proteasome.
The structural representation can be visualized through various chemical databases that provide SMILES and InChI notations for computational modeling .
Carfilzomib primarily acts through irreversible binding to the 20S proteasome, specifically targeting its chymotrypsin-like active site. This inhibition leads to:
The selectivity of Carfilzomib for the proteasome over other non-proteasomal targets contributes to its improved safety profile compared to earlier proteasome inhibitors like bortezomib .
Carfilzomib covalently binds to the N-terminal threonine residue within the active site of the 20S proteasome. This binding inhibits its chymotrypsin-like activity, which is critical for degrading regulatory proteins involved in cell cycle progression and apoptosis. The specific mechanism includes:
Carfilzomib exhibits several key physical and chemical properties:
These properties are essential for understanding its formulation as an injectable drug used in clinical settings .
Carfilzomib is primarily utilized in oncology for treating multiple myeloma, particularly in cases where patients have not responded adequately to prior therapies. Its applications extend beyond monotherapy; it is often used in combination with other agents such as lenalidomide or dexamethasone to enhance therapeutic efficacy . Ongoing research continues to explore its potential use against other malignancies and its role in combination regimens for improved patient outcomes.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0